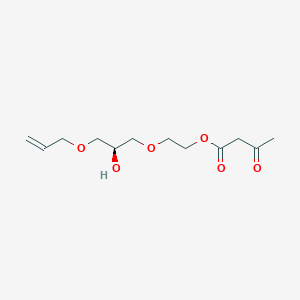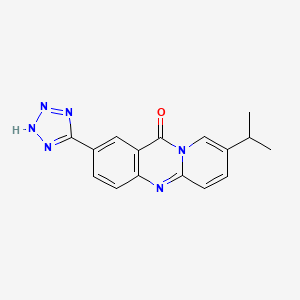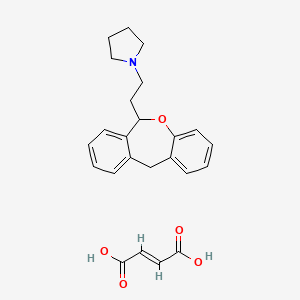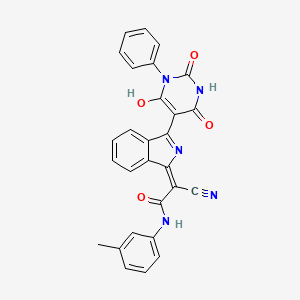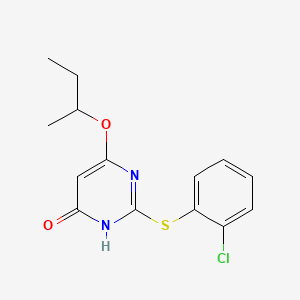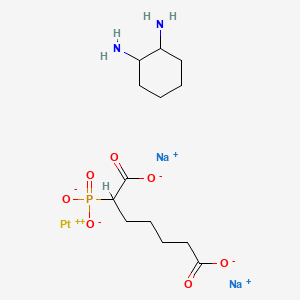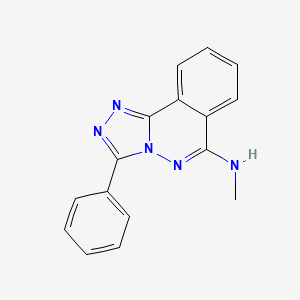
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or acetonitrile.
Catalyst: Catalysts such as triethylamine or pyridine.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction parameters.
Scalability: Methods to scale up the production while maintaining purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-chlorophenyl)urea
- N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-bromophenyl)urea
- N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-methylphenyl)urea
Uniqueness
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in biological systems.
Propiedades
Número CAS |
86398-75-6 |
|---|---|
Fórmula molecular |
C16H24FN3O3 |
Peso molecular |
325.38 g/mol |
Nombre IUPAC |
1-(3-ethoxy-2-morpholin-4-ylpropyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C16H24FN3O3/c1-2-22-12-15(20-7-9-23-10-8-20)11-18-16(21)19-14-5-3-13(17)4-6-14/h3-6,15H,2,7-12H2,1H3,(H2,18,19,21) |
Clave InChI |
VBSYTXBDDBZWKO-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CNC(=O)NC1=CC=C(C=C1)F)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






